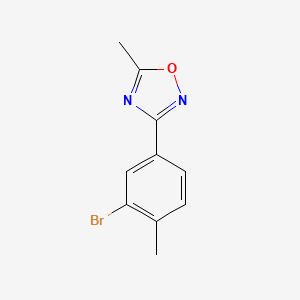![molecular formula C12H14ClNO3S B12110615 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopentylamine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Aplicaciones Científicas De Investigación
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is used in a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity allows it to modify proteins, enzymes, and other biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Nitrophenyl)sulfonyl]benzoic acid
Uniqueness
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclopentylamino group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
4-(cyclopentylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2 |
Clave InChI |
QBDYXXCUISMUDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


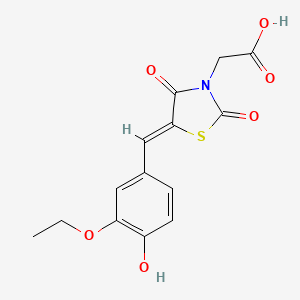
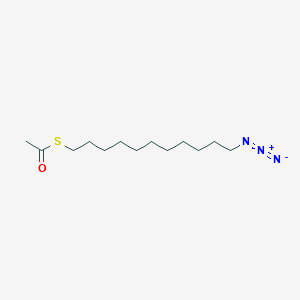
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)

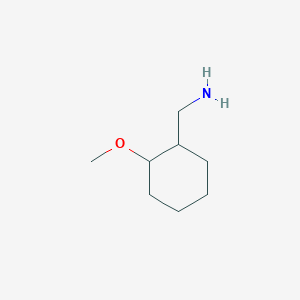
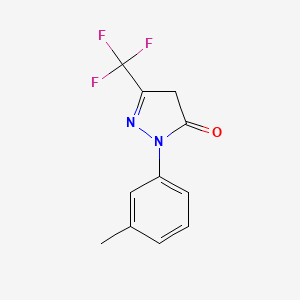
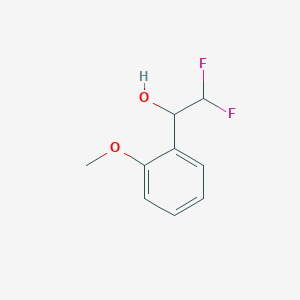
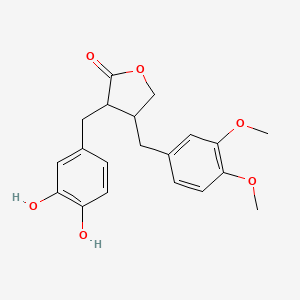
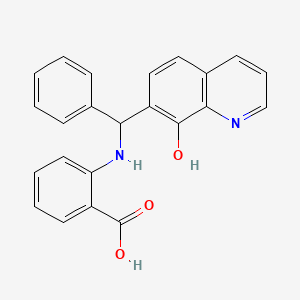
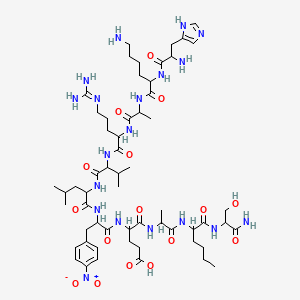
![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
